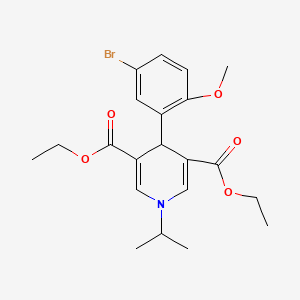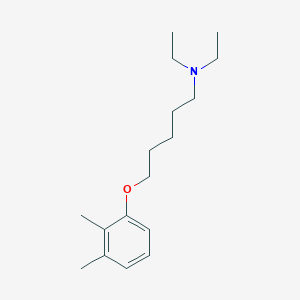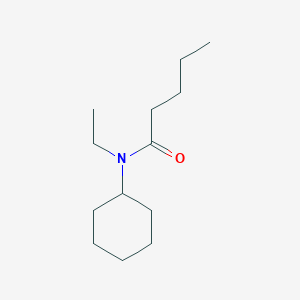![molecular formula C19H19N3OS B4705901 N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4705901.png)
N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
説明
N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as PET, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PET is a thiazole derivative that has been synthesized through a variety of methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide exerts its effects through a variety of mechanisms. One of the main mechanisms is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.
実験室実験の利点と制限
N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects are not well understood.
将来の方向性
There are several future directions for research involving N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide. One potential area of interest is in the development of this compound analogs that have improved efficacy and reduced side effects. This compound could also be studied further for its potential use as an anti-inflammatory agent, as well as its potential applications in other areas of scientific research. Overall, this compound has shown significant promise as a compound with potential applications in various fields of scientific research.
科学的研究の応用
N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[4-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14(23)21-17-9-7-16(8-10-17)18-13-24-19(22-18)20-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVIOVXCTHMRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)



![N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4705841.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4705857.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4705870.png)
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4705877.png)



![6-benzyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4705909.png)
![2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705912.png)
